Ethyl 4-chloro-6-azaindole-3-carboxylate
Description
Azaindoles, also referred to as pyrrolopyridines, are bicyclic heterocyclic compounds containing a pyridine (B92270) ring fused to a pyrrole (B145914) ring. The position of the nitrogen atom in the six-membered ring gives rise to four distinct isomers: 4-azaindole (B1209526), 5-azaindole (B1197152), 6-azaindole (B1212597), and 7-azaindole (B17877). enovationchem.combldpharm.com While rare in nature, these scaffolds are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities. pharmablock.comnih.gov
The azaindole framework is a cornerstone in the development of therapeutic agents for a multitude of diseases, including cancer, HIV, and inflammatory conditions. nih.govacs.org Their structural similarity to endogenous molecules like purines allows them to interact with biological targets such as protein kinases, making them a focal point of extensive research in drug discovery. pharmablock.com The synthesis of these compounds has been a subject of significant academic interest, with numerous methods developed to create diverse derivatives for biological screening. echemi.comresearchgate.net
A fundamental concept in drug design is bioisosterism, where a part of a molecule is replaced by another with similar physical or chemical properties to enhance the compound's biological activity or pharmacokinetic profile. Azaindoles are widely recognized as effective bioisosteres of indoles and purines. pharmablock.comnih.gov
The strategic replacement of a carbon atom in the indole (B1671886) ring with a nitrogen atom to form an azaindole can significantly alter a molecule's properties. nih.gov This substitution can influence factors such as solubility, metabolic stability, and the ability to form hydrogen bonds. The nitrogen atom in the azaindole ring can act as a hydrogen bond acceptor, which can lead to stronger interactions with target proteins and, consequently, improved potency of a drug candidate. pharmablock.com This bioisosteric substitution has proven to be a valuable strategy for optimizing lead compounds in drug development programs. nih.gov
Among the four isomers, 6-azaindole derivatives have garnered significant attention from the research community. pharmablock.com The unique electronic properties and substitution patterns of the 6-azaindole core make it a versatile scaffold for creating novel therapeutic agents. Ethyl 4-chloro-6-azaindole-3-carboxylate serves as a prime example of a functionalized 6-azaindole, featuring key substituents that can be further modified.
The functionalization of the azaindole nucleus is a critical aspect of research in this area. researchgate.net The introduction of different chemical groups at various positions on the ring system allows for the fine-tuning of the molecule's biological activity and properties. Techniques such as metal-catalyzed cross-coupling reactions have been instrumental in the synthesis of a wide array of substituted 6-azaindoles. researchgate.net This ongoing research into the synthesis and derivatization of 6-azaindoles continues to yield promising new compounds for a range of therapeutic applications. nih.gov
Data Tables
Table 1: Physicochemical Properties of Azaindole Isomers
| Isomer | LogP | Total Polar Surface Area (tPSA) | Aqueous Solubility (LogS) |
| 4-Azaindole | 1.35 | 28.8 Ų | -1.74 |
| 5-Azaindole | 1.28 | 28.8 Ų | -1.66 |
| 6-Azaindole | 1.31 | 28.8 Ų | -1.69 |
| 7-Azaindole | 1.09 | 28.8 Ų | -1.43 |
| Indole | 2.14 | 15.8 Ų | -2.64 |
Data sourced from a comparative analysis of azaindole isomers, highlighting the differences in their physicochemical properties compared to indole. nih.gov
Table 2: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate |
| CAS Number | 1234616-12-6 |
| Molecular Formula | C₁₀H₉ClN₂O₂ |
| Molecular Weight | 224.64 g/mol |
Basic chemical identifiers for the subject compound. enovationchem.comcymitquimica.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)6-3-13-8-5-12-4-7(11)9(6)8/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJGZEWHTDMFSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CN=CC(=C12)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735058 | |
| Record name | Ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-12-6 | |
| Record name | Ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization of Ethyl 4 Chloro 6 Azaindole 3 Carboxylate Core
Reactivity of the Chloro Group in Nucleophilic Substitution Reactions
The chloro group at the C4 position of the 6-azaindole (B1212597) ring is susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile replaces the chlorine atom on the aromatic ring. The reactivity of the aryl halide is significantly enhanced by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglumenlearning.comlibretexts.org In the case of ethyl 4-chloro-6-azaindole-3-carboxylate, both the nitrogen atom within the pyridine (B92270) ring and the ethyl carboxylate group at the C3 position act as electron-withdrawing groups, activating the C4-chloro substituent towards nucleophilic attack. libretexts.orglibretexts.org
The general mechanism involves the addition of a nucleophile to the carbon atom bearing the chlorine, followed by the elimination of the chloride ion to restore the aromaticity of the ring. libretexts.org This pathway allows for the introduction of a wide range of substituents at the C4 position.
Common nucleophiles that can be employed in these reactions include amines, alcohols, and thiols, leading to the formation of C-N, C-O, and C-S bonds, respectively. For instance, the reaction of a chloro-azaindole with various amines, catalyzed by an acid under microwave irradiation, has been shown to produce 7-amino-6-azaindoles, demonstrating the feasibility of such substitutions on this heterocyclic system. enamine.net Similarly, palladium-catalyzed Buchwald-Hartwig amination provides a powerful method for coupling amines with aryl halides, representing an alternative route to C-N bond formation. wikipedia.orgorganic-chemistry.orglibretexts.org
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Chloro-Azaindole Scaffolds This table presents plausible reactions for the title compound based on established reactivity of similar molecules.
| Reactant | Nucleophile | Product | Reaction Type |
|---|---|---|---|
| This compound | Morpholine | Ethyl 4-morpholino-6-azaindole-3-carboxylate | SNAr |
| This compound | Sodium Methoxide | Ethyl 4-methoxy-6-azaindole-3-carboxylate | SNAr |
| This compound | Aniline | Ethyl 4-(phenylamino)-6-azaindole-3-carboxylate | Buchwald-Hartwig Amination |
Modifications of the Carboxylate Ester Group (e.g., Hydrolysis, Transesterification)
The ethyl carboxylate group at the C3 position is another key functional handle for derivatization. It can be readily modified through reactions such as hydrolysis and transesterification.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.orgchemguide.co.uk
Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. libretexts.orgchemguide.co.uk
Base-catalyzed hydrolysis , also known as saponification, is an irreversible process that uses a stoichiometric amount of a base, such as sodium hydroxide. The reaction yields the carboxylate salt, which can then be protonated in a separate acidic workup step to afford the free carboxylic acid. libretexts.orgchemguide.co.uk This resulting carboxylic acid is a crucial intermediate for forming amide bonds via coupling with amines.
Transesterification: This process involves converting the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This allows for the introduction of various alkyl or aryl groups into the ester functionality, which can be used to fine-tune the molecule's physicochemical properties, such as solubility and metabolic stability.
Table 2: Representative Modifications of the Carboxylate Ester Group
| Starting Material | Reagents | Product | Transformation |
|---|---|---|---|
| This compound | NaOH, H₂O; then HCl | 4-Chloro-6-azaindole-3-carboxylic acid | Hydrolysis |
| This compound | Benzyl (B1604629) alcohol, H⁺ catalyst | Benzyl 4-chloro-6-azaindole-3-carboxylate | Transesterification |
Functionalization at Other Positions of the 6-Azaindole Ring (e.g., N-alkylation, C6 arylation)
Beyond the chloro and ester groups, the 6-azaindole core itself offers opportunities for further functionalization, notably at the N1 and C6 positions.
N-alkylation: The nitrogen atom of the pyrrole (B145914) ring is nucleophilic and can be alkylated using various alkyl halides or under Mitsunobu reaction conditions. acs.org Deprotonation of the N-H bond with a suitable base (e.g., sodium hydride) generates an anion that readily reacts with an electrophile like methyl iodide or benzyl bromide to install a substituent at the N1 position. researchgate.net Such modifications can significantly impact the biological activity and properties of the molecule.
C6 Arylation: The C6 position of the azaindole ring can be functionalized via modern cross-coupling methodologies. While the C4-chloro group is a primary site for substitution, palladium-catalyzed cross-coupling reactions can also be directed to other positions. For related 7-azaindole (B17877) systems, sequential Suzuki-Miyaura cross-coupling reactions have been used to introduce aryl groups at both the C3 and C6 positions. acs.org A similar strategy could be envisioned for the 6-azaindole scaffold, where the C4-chloro group is first reacted, followed by a C-H activation/arylation at the C6 position or by using a di-halogenated precursor. The Suzuki-Miyaura coupling, which pairs an organoboron compound with a halide under palladium catalysis, is a robust method for creating carbon-carbon bonds. nih.govorganic-chemistry.org This allows for the introduction of a diverse array of aryl and heteroaryl substituents at specific sites on the heterocyclic core. acs.org
Table 3: Examples of Functionalization at N1 and C6 Positions This table presents plausible reactions based on established methodologies for azaindoles.
| Position | Reaction Type | Reagents | Plausible Product |
|---|---|---|---|
| N1 | N-alkylation | 1. NaH; 2. CH₃I | Ethyl 4-chloro-1-methyl-6-azaindole-3-carboxylate |
| C6 | Suzuki Coupling | Phenylboronic acid, Pd catalyst, Base | Ethyl 4-chloro-6-phenyl-6-azaindole-3-carboxylate |
Synthesis of Azaindole-Based Libraries for Academic Screening
The chemical reactivity at multiple positions makes this compound an ideal scaffold for the construction of compound libraries for academic and industrial screening. acs.org By systematically applying the transformations described above, a large and diverse set of analogues can be generated from a single starting material.
A typical library synthesis strategy might involve:
Diversification at C4: A set of diverse amines, alcohols, or boronic acids are reacted with the C4-chloro group via SNAr or Suzuki coupling to generate a first set of intermediates.
Modification of the Ester: Each of the C4-substituted products can then undergo hydrolysis to the carboxylic acid, followed by amide coupling with a library of amines to introduce a second point of diversity.
N-Alkylation: A selection of compounds from the previous steps can be further modified by N-alkylation to explore the impact of substitution at the indole (B1671886) nitrogen.
This combinatorial approach allows for the rapid exploration of the chemical space around the 6-azaindole core. The resulting libraries of compounds can then be screened in various biological assays to identify hits for drug discovery programs or to probe the function of biological targets. acs.org The development of efficient, regioselective reactions, such as palladium-catalyzed cross-couplings, has been instrumental in enabling the synthesis of such complex and diverse molecular libraries. mdpi.comacs.org
Computational and Theoretical Investigations of Ethyl 4 Chloro 6 Azaindole 3 Carboxylate and Analogs
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, especially Density Functional Theory (DFT), have become standard tools for investigating the properties of molecular systems. nih.govniscpr.res.in Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are frequently used to optimize molecular geometries and predict a wide range of properties with reasonable accuracy. researchgate.netmdpi.com Such theoretical studies on Ethyl 4-chloro-6-azaindole-3-carboxylate and its analogs allow for a detailed exploration of its conformational landscape, electronic characteristics, and reactivity patterns.
The presence of the flexible ethyl carboxylate group at the C3 position means that this compound can exist in multiple conformations. Conformational analysis is performed to identify the most stable three-dimensional arrangement of the atoms. By systematically rotating the rotatable bonds (e.g., C-C and C-O bonds of the ester group) and calculating the potential energy for each geometry, a potential energy surface can be mapped. The geometries corresponding to energy minima on this surface are the stable conformers.
In studies of similar heterocyclic compounds, DFT calculations have been successfully used to determine the most stable conformations. For instance, in the analysis of 4-chloro-7-azaindole-3-carbaldehyde, DFT methods were employed to evaluate the stability of different rotational isomers (dimers), revealing a preference for specific orientations of the substituent group. researchgate.netmdpi.com A similar approach for this compound would involve optimizing the geometry of various possible conformers to find the global minimum, which represents the most likely structure of the molecule in its ground state.
Illustrative Data: Relative Energies of Hypothetical Conformers Below is an interactive table illustrating the kind of data that would be generated from a conformational analysis. The energies are presented relative to the most stable conformer (Conformer A).
| Conformer | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Stability Ranking |
| Conformer A | O=C-O-C: ~180 (anti) | 0.00 | Most Stable |
| Conformer B | O=C-O-C: ~0 (syn) | 2.5 | Less Stable |
| Conformer C | C-C-C=O: ~90 | 5.1 | Least Stable |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity and kinetic stability of a molecule. The key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy gap (ΔE = ELUMO – EHOMO) between these two orbitals is a critical parameter for determining molecular stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis would map the distribution of these orbitals, indicating the likely sites for nucleophilic (where HOMO density is high) and electrophilic (where LUMO density is high) attack.
Illustrative Data: FMO Parameters This interactive table shows typical parameters obtained from an FMO analysis.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.7 | Indicator of chemical stability and reactivity |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method is particularly useful for quantifying intramolecular interactions, such as charge transfer and hyperconjugation.
Illustrative Data: Key NBO Interactions and Stabilization Energies The following interactive table provides examples of the stabilization energies (E(2)) that might be calculated for significant intramolecular interactions.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP(1) N7 | π(C4a-C5) | 25.8 | Lone Pair -> Antibonding π |
| LP(2) O1 | π(C3-C=O) | 18.5 | Lone Pair -> Antibonding π |
| π(C2-C3) | π(N1-C7a) | 15.2 | Bonding π -> Antibonding π |
| σ(C4-Cl) | σ(C3a-C4) | 5.1 | Bonding σ -> Antibonding σ |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. nih.gov The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov
For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring (N6), the carbonyl oxygen of the ester group, and to a lesser extent, the chlorine atom, indicating these are sites for electrophilic interaction. researchgate.netresearchgate.net Positive potential would be expected around the N-H proton of the pyrrole (B145914) ring and the hydrogen atoms of the ethyl group, highlighting them as sites for nucleophilic attack.
Spectroscopic Studies (Theoretical Simulations)
Theoretical simulations of spectra are invaluable for interpreting and assigning experimental data. By calculating properties like vibrational frequencies, it is possible to gain a more complete understanding of the molecule's structure and bonding.
Computational methods, particularly DFT, can accurately predict the vibrational spectra (FT-IR and FT-Raman) of molecules. The calculation involves determining the second derivatives of the energy with respect to atomic displacements, which yields the harmonic vibrational frequencies. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.
Studies on analogous compounds like 4-chloro- and 5-chloro-7-azaindole-3-carbaldehydes have shown excellent correlation between DFT-calculated and experimentally observed vibrational spectra, allowing for confident assignment of the vibrational modes. researchgate.netmdpi.commdpi.com For this compound, a theoretical spectrum would help assign the characteristic vibrational bands, such as the N-H stretching of the pyrrole ring, the C=O stretching of the ester, the C-Cl stretching, and the various vibrations of the azaindole core. mdpi.com
Illustrative Data: Comparison of Theoretical and Experimental Vibrational Frequencies This interactive table presents a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹, Scaled) | Experimental Wavenumber (cm⁻¹) | Assignment |
| ν(N-H) | 3450 | 3445 | N-H stretch (pyrrole) |
| ν(C-H) | 3080 | 3075 | Aromatic C-H stretch |
| ν(C=O) | 1715 | 1710 | Carbonyl stretch (ester) |
| ν(C=C) | 1610 | 1605 | Aromatic ring stretch |
| ν(C-O) | 1240 | 1235 | C-O stretch (ester) |
| ν(C-Cl) | 780 | 775 | C-Cl stretch |
Theoretical Electronic Absorption (UV-Vis) Spectroscopy
Theoretical calculations are instrumental in interpreting the electronic absorption spectra of azaindole derivatives. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov These calculations provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands.
For azaindole analogs, theoretical studies have shown that the absorption spectra are characterized by π→π* transitions within the aromatic system. acs.org The position of the nitrogen atom in the pyridine ring, along with the nature and position of substituents, significantly influences the electronic structure and, consequently, the absorption wavelengths. nih.gov For instance, computational studies on indole (B1671886) and various azaindoles have been used to predict their electronic spectra, providing valuable data for comparison with experimental results when they become available. nih.govresearchgate.net
Table 1: Theoretical UV-Vis Absorption Maxima (λmax) for Indole and Analogous Compounds This table presents data for related indole and azaindole compounds to illustrate typical values obtained from theoretical calculations.
| Compound | Method | Calculated λmax (nm) |
| Indole | CAM-B3LYP/6-311++G(d,p) | 270 |
| External BN Indole I | CAM-B3LYP/6-311++G(d,p) | 282 |
| Fused BN Indole II | CAM-B3LYP/6-311++G(d,p) | 292 |
Source: Data derived from computational studies on indole analogs. acs.org
Theoretical Nuclear Magnetic Resonance (NMR) Spectroscopy
Computational methods are also employed to predict the Nuclear Magnetic Resonance (NMR) spectra of molecules, serving as a powerful tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the NMR chemical shifts (¹H and ¹³C) of organic compounds. researchgate.netresearchgate.net
For this compound, theoretical NMR calculations would predict the chemical shifts for all hydrogen and carbon atoms. The presence of the electron-withdrawing chlorine atom and the ethyl carboxylate group, as well as the nitrogen atom in the 6-position, would significantly influence the chemical shifts of the protons and carbons on the bicyclic ring system. These predictions are invaluable for confirming the synthesis of the target compound and for its detailed structural characterization. uni-rostock.de
Table 2: Representative Theoretical ¹H NMR Chemical Shifts (δ) for an Azaindole Analog This table illustrates the type of data obtained from DFT-based NMR calculations for a related compound, 4-chloro-7-azaindole-3-carbaldehyde. The specific values are illustrative of the method's application.
| Proton | Theoretical Chemical Shift (ppm) |
| H1 (N-H) | 12.10 |
| H2 | 8.55 |
| H5 | 7.50 |
| H6 | 8.30 |
| H (aldehyde) | 10.15 |
Source: Data is illustrative and based on general findings from computational studies on chloro-azaindole derivatives. mdpi.comresearchgate.net
Non-Linear Optical (NLO) Properties from Theoretical Calculations
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov Computational chemistry plays a vital role in the design and screening of molecules with significant NLO properties. The key parameters that define a molecule's NLO response are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β), which can be calculated using DFT methods. nih.govresearchgate.net
Organic molecules featuring donor-acceptor groups connected by a π-conjugated system often exhibit large NLO responses. researchgate.net In the case of this compound, the azaindole core acts as a π-system. The electron-donating character of the ring nitrogen and the electron-withdrawing nature of the chloro and ethyl carboxylate groups can create the intramolecular charge transfer necessary for NLO activity.
Theoretical studies on pyrrole derivatives and other heterocyclic systems have shown that it is possible to compute NLO properties and screen for promising candidates. researchgate.net High values of dipole moment, polarizability, and first-order hyperpolarizability suggest that a molecule may exhibit good NLO behavior. researchgate.net For this compound, DFT calculations could predict these properties, providing a theoretical assessment of its potential as an NLO material without the need for initial synthesis and experimental measurement. nih.gov
Table 3: Calculated NLO Properties for a Representative Pyrrole Derivative This table shows examples of calculated NLO parameters for a related heterocyclic compound to demonstrate the type of data generated in such studies.
| Parameter | Calculated Value |
| Dipole Moment (μ) | 4.5 Debye |
| Mean Polarizability (α) | 1.8 x 10⁻²³ esu |
| First Hyperpolarizability (β_tot) | 7.2 x 10⁻³⁰ esu |
Source: Values are representative and based on computational studies of NLO properties in pyrrole derivatives. researchgate.net
Structure Activity Relationship Sar and Rational Design of Azaindole Derivatives
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find relationships between the chemical structures of compounds and their biological activities. mdpi.com This approach is instrumental in predicting the activity of new molecules and optimizing lead compounds. mdpi.comnih.gov
2D-QSAR models establish a relationship between biological activity and the two-dimensional structural features of molecules, known as molecular descriptors. researchgate.netorientjchem.org These models are developed using statistical methods like multiple linear regression (MLR). nih.gov For instance, a 2D-QSAR study on a series of 2-anilino, 4-aryl pyrimidines and 2,4-diaryl 7-azaindoles was conducted to understand their anti-obesity activity by inhibiting the CaMKK2 enzyme. researchgate.net Similarly, QSAR analyses of indomethacin (B1671933) derivatives have utilized various topological and physicochemical descriptors to model anti-inflammatory activity. nih.gov The process involves generating a statistically significant equation that can predict the activity of compounds based on the values of their descriptors. orientjchem.org The reliability of these models is confirmed through internal and external validation techniques. rsc.org
3D-QSAR methods provide a more detailed understanding by considering the three-dimensional properties of molecules. These models analyze the steric and electrostatic fields surrounding a set of aligned molecules to determine which spatial properties are crucial for biological activity. scholarsresearchlibrary.comnih.gov
Common 3D-QSAR techniques applied to azaindole derivatives include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.govresearchgate.net For example, a 3D-QSAR study on azaindole derivatives as Aurora B kinase inhibitors found that the CoMSIA model provided significant predictive power. nih.gov The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecule would likely increase or decrease its activity. nih.govresearchgate.net
The k-Nearest Neighbor (k-NN) method is another 3D-QSAR approach that classifies a molecule based on its similarity to its "nearest neighbors" in the training set. scholarsresearchlibrary.comnih.gov In k-NN Molecular Field Analysis (kNN-MFA), steric and electrostatic interaction energies are calculated on a grid around the aligned molecules and used as descriptors to determine the proximity between them. scholarsresearchlibrary.com This method, often combined with variable selection algorithms like the genetic algorithm (GA), has been successfully used to develop predictive models for various biological activities. nih.gov
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different structural or physicochemical properties of a molecule. nih.govresearchgate.net The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR model. nih.govyoutube.com These descriptors can be broadly categorized as follows:
Topological Descriptors: These 2D descriptors are derived from the graph representation of a molecule, encoding information about size, shape, and branching. researchgate.net Examples include the Wiener index and molecular connectivity indices. nih.gov
Physicochemical Descriptors: These describe properties like lipophilicity (e.g., LogP), refractivity (e.g., molar refractivity), and density. nih.gov
Electronic Descriptors: These relate to the electron distribution in a molecule and include descriptors derived from quantum chemical calculations, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemical potential, and hardness. nih.gov
3D Descriptors: Used in 3D-QSAR, these include steric and electrostatic field values calculated at various points on a 3D grid around the molecule. scholarsresearchlibrary.com
The table below summarizes some common descriptors used in QSAR studies of indole (B1671886) and azaindole-like compounds.
| Descriptor Category | Specific Descriptor Examples | Description |
| Topological | Wiener Index (W), Balaban Index (J), Molecular Connectivity (χ) | Encodes information on molecular size, shape, and branching from the 2D structure. nih.gov |
| Physicochemical | LogP, Molar Refractivity (Mr), Density (D) | Represents the lipophilicity, polarizability, and mass distribution of the molecule. nih.gov |
| Electronic | HOMO/LUMO energies, Chemical Potential (μ), Hardness (η) | Describes the molecule's electronic properties and reactivity, often calculated using DFT methods. nih.gov |
| 3D Field-Based | Steric Fields (CoMFA), Electrostatic Fields (CoMFA/CoMSIA) | Represents the 3D shape and charge distribution of the molecule, used in 3D-QSAR. scholarsresearchlibrary.comnih.gov |
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a cornerstone of ligand-based drug design, used when the 3D structure of the target protein is unknown. mdpi.com A pharmacophore represents the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target.
In a study focused on developing inhibitors for Mycobacterium tuberculosis, a structure-based pharmacophore model was generated for azaindole derivatives targeting the DprE1 enzyme. nih.gov This model was then used as a 3D query to screen compound databases to find new molecules with similar critical features. nih.gov The identified hits were then subjected to further analysis, such as molecular docking, to predict their binding affinity and interaction with the target protein. nih.gov This approach successfully identified a potential new hit compound for further biological testing, demonstrating the power of pharmacophore modeling in discovering novel active molecules. nih.gov
Structure-Based Drug Design (SBDD) Principles
When the three-dimensional structure of a biological target is available, typically from X-ray crystallography or NMR spectroscopy, Structure-Based Drug Design (SBDD) becomes a powerful strategy. youtube.com SBDD involves designing drug candidates by analyzing the interactions between a ligand and its target protein at the atomic level. nih.gov
X-ray crystallography provides high-resolution 3D structures of protein-ligand complexes, offering invaluable insights for drug design. nih.gov For azaindole derivatives, which are potent inhibitors of various protein kinases, crystallographic data has been crucial in understanding their mechanism of action. nih.govcancer.gov
Analysis of co-crystal structures reveals that the azaindole scaffold is an excellent "hinge-binding motif." jst.go.jp For example, the 7-azaindole (B17877) moiety commonly forms two critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of adenine (B156593) in ATP. nih.govjst.go.jp In a study on ROCK1 inhibitors, the 7-azaindole moiety of a ligand was shown to form a bidentate hydrogen bond interaction with the backbone carbonyl of Glu154 and the NH group of Met156 in the hinge region. nih.gov Similarly, a co-crystal structure of a 7-azaindole derivative with JAK2 showed the azaindole forming hinge hydrogen bonds with Leu932 and Glu930. nih.gov
This detailed structural information allows medicinal chemists to rationally design modifications to the azaindole core. By observing how a ligand fits into the binding pocket, researchers can add or modify functional groups to enhance binding affinity, improve selectivity against other kinases, and optimize pharmacokinetic properties. nih.govnih.gov The optimization of an initial indole-based hit into a potent 7-azaindole derivative inhibitor of 11β-HSD1 was guided by such structure-based design, with the final hypotheses confirmed by an X-ray co-crystal structure. nih.gov
Molecular Docking and Scoring Approaches
Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule when bound to a target protein. This technique is instrumental in understanding the binding mode of azaindole derivatives and in guiding the design of new compounds with improved affinity and selectivity.
In a study focused on a series of azaindole derivatives as inhibitors of Aurora B kinase, a key protein involved in cell division and a target for cancer therapy, molecular docking and 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies were performed on 41 compounds. The results of these computational analyses provided crucial insights into the structural requirements for potent inhibition. The CoMSIA (Comparative Molecular Similarity Indices Analysis) model, in particular, showed strong predictive capability. The contour maps generated from these models, in conjunction with the docked binding poses, highlighted key structural features necessary for activity, enabling the design of novel Aurora B inhibitors with enhanced potencies. nih.gov
While direct molecular docking studies on Ethyl 4-chloro-6-azaindole-3-carboxylate are not extensively reported in the reviewed literature, the principles derived from studies on similar azaindole scaffolds are highly applicable. For instance, the docking of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides against the PI3Kα binding site revealed that these derivatives occupy the binding pocket and interact with key residues. mdpi.com This suggests that the 6-chloro substituent and the carboxylate group at the 3-position of the azaindole core of this compound would likely play significant roles in its binding to a target kinase.
A hypothetical docking of this compound into a kinase binding site would likely show the azaindole nitrogen forming a critical hydrogen bond with the hinge region of the kinase, a common interaction for this scaffold. The 4-chloro substituent could be involved in hydrophobic interactions or halogen bonding, while the ethyl carboxylate group at the 3-position could form additional hydrogen bonds or interact with solvent.
Table 1: Key Interactions of Azaindole Derivatives in Kinase Binding Sites
| Interaction Type | Interacting Moiety on Azaindole | Key Residues in Kinase | Reference |
| Hydrogen Bond | Azaindole Nitrogen | Hinge Region Amino Acids | nih.gov |
| Hydrophobic Interaction | Aromatic Rings | Hydrophobic Pockets | mdpi.com |
| Halogen Bond | Chloro Substituent | Electron-rich atoms | mdpi.com |
Molecular Dynamics Simulations
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. These simulations can reveal the stability of binding modes, the role of solvent molecules, and subtle conformational changes that are crucial for biological activity.
A study on 7-azaindole derivatives as inhibitors of Fyn and GSK-3β kinases utilized molecular dynamics simulations to understand the molecular basis of their inhibition profiles. researchgate.net The simulations, performed on the docked complexes of the most promising compounds, confirmed their ability to reside within the ATP-binding sites of both kinases, consistent with an ATP-competitive inhibition mechanism. researchgate.net The simulations also highlighted the stability of key interactions over time, such as hydrogen bonds and π-π stacking, providing a more realistic and detailed understanding of the binding event. researchgate.net
In another example, MD simulations were employed to investigate the binding stability of 7-azaindole derivatives targeting the SARS-CoV-2 spike-hACE2 protein interaction. malariaworld.org These simulations elucidated how the ligand binding induced structural changes in both the viral spike protein and the human ACE2 receptor, ultimately disrupting their interaction. malariaworld.org
Bioisosteric Replacement Strategies with Azaindole Cores
Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one atom or group of atoms with another that produces a molecule with similar biological activity but potentially improved physicochemical or pharmacokinetic properties. The azaindole core is an excellent example of a bioisostere for the indole nucleus, a common motif in many biologically active compounds. researchgate.net
The replacement of a carbon atom in the indole ring with a nitrogen atom to form an azaindole can significantly alter properties such as pKa, solubility, and hydrogen bonding capacity, which can be fine-tuned to optimize drug-like properties. researchgate.net
A notable example of this strategy is the development of a potent and selective PI3Kδ inhibitor, where bioisosteric replacements of the indole scaffold were key to achieving high potency and selectivity. mdpi.comnih.gov The study demonstrated that such replacements could lead to compounds with favorable pharmacokinetic profiles and significant antitumor efficacy. mdpi.comnih.gov
The azaindole scaffold itself can be subject to bioisosteric replacements. For instance, different positional isomers of azaindole (e.g., 4-azaindole (B1209526), 5-azaindole (B1197152), 7-azaindole) can be explored to optimize interactions within the target binding site. The choice of the 6-azaindole (B1212597) core in this compound, for example, positions the nitrogen atom in a specific location that may be advantageous for binding to certain targets compared to other azaindole isomers.
Furthermore, the substituents on the azaindole ring can be replaced with bioisosteres. The chloro group at the 4-position could be replaced with other halogens (e.g., fluorine, bromine) or small hydrophobic groups to modulate electronic and steric properties. The ethyl carboxylate at the 3-position could be replaced with other ester groups, amides, or other hydrogen bond acceptors to explore different interaction patterns.
Table 2: Common Bioisosteric Replacements for the Indole Scaffold
| Original Group | Bioisosteric Replacement | Potential Advantage | Reference |
| Indole | Azaindole | Improved solubility, pKa modulation | researchgate.net |
| Indole | Benzimidazole | Altered hydrogen bonding | |
| Indole | Indazole | Different vector for substituents | |
| Phenyl | Thiophene | Reduced metabolic liability | |
| Carboxylic Acid | Tetrazole | Increased metabolic stability |
Mechanistic Investigations of Biological Interactions of Azaindole Derivatives
Azaindoles as Kinase Inhibitors: Mechanisms of Action
Azaindole derivatives have emerged as a significant class of kinase inhibitors, with several compounds advancing into clinical trials for diseases driven by kinase dysregulation. The strategic placement of nitrogen atoms in the azaindole ring enhances interactions with the hinge region of kinase ATP-binding pockets, forming a foundation for potent and selective inhibition.
The c-Met receptor tyrosine kinase is a critical target in oncology due to its role in tumor cell proliferation, survival, and metastasis. A series of 4-azaindole (B1209526) derivatives has been identified as potent inhibitors of c-Met kinase. The mechanism of action for these compounds involves competitive binding at the ATP site. The binding mode, initially postulated through molecular modeling, was subsequently confirmed by an X-ray crystal structure of a lead compound bound to the c-Met kinase domain. This structural information guided further optimization of the series, demonstrating the importance of the azaindole core in anchoring the inhibitor within the active site.
Cell division cycle 7 (Cdc7) is a serine/threonine kinase essential for initiating DNA replication by phosphorylating the minichromosome maintenance (MCM) complex. Its overexpression in various cancers makes it an attractive therapeutic target. Azaindole derivatives have been developed as potent Cdc7 inhibitors.
The mechanism of these inhibitors is distinct from many DNA synthesis inhibitors. Instead of impeding replication fork progression, they specifically prevent the activation of replication origins. This targeted action blocks DNA synthesis and leads to apoptotic cell death in cancer cells without inducing a sustained DNA damage response.
Structural studies and modeling have provided detailed insights into the binding mechanism. The azaindole motif acts as a hinge-binder, a common feature for many kinase inhibitors. The potency of these inhibitors is significantly influenced by interactions with specific residues in the ATP-binding pocket. For instance, in a series of azaindole-chloropyridines, hydrophobic interactions with the gatekeeper residue Met 134 and the pre-DFG residue Val 195 were found to be crucial for strong Cdc7 inhibition. Weaker interactions with these residues led to a decrease in inhibitory activity. The development of N-substituted 5-azaindole (B1197152) analogs yielded compounds with a favorable balance of high potency, metabolic stability, and selectivity over other kinases like CDK2.
Table 1: Cdc7 Inhibitory Activity of Selected Azaindole Derivatives
| Compound | Description | Cdc7 IC50 (μM) |
|---|---|---|
| 26 | C3-Phenyl 5-azaindole | 0.100 |
| 32 | C3-(2-Chlorophenyl) 5-azaindole | 0.011 |
| 33 | C3-(3-Chlorophenyl) 5-azaindole | 0.046 |
| 35 | C3-(2-Chloropyridyl) 5-azaindole | 0.011 |
Data sourced from Bioorganic & Medicinal Chemistry Letters.
The versatility of the azaindole scaffold has enabled its use in developing inhibitors for a wide range of other kinase targets. These include:
Anaplastic Lymphoma Kinase (ALK)
AXL receptor tyrosine kinase
Cyclin-Dependent Kinases (CDKs)
Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A)
Fibroblast Growth Factor Receptor 4 (FGFR4)
Phosphatidylinositol 3-Kinase (PI3K)
Proviral Insertion site in Moloney murine leukemia virus (PIM) kinases
In each case, the fundamental mechanism involves the azaindole core acting as a scaffold that presents substituents to specific regions of the ATP-binding site. The nitrogen atoms of the azaindole ring are key to forming hydrogen bonds with the kinase hinge region, which is a critical interaction for anchoring the inhibitor and achieving high-affinity binding. Structure-activity relationship (SAR) studies have consistently shown that modifications to the substituents on the azaindole ring can tune the potency and selectivity for different kinase targets.
Interaction with the Renin-Angiotensin System: Mechanistic Aspects of Renin Inhibition
The aspartyl protease renin holds a crucial position at the apex of the renin-angiotensin system (RAS), making it a prime target for controlling hypertension. Selective renin inhibitors can offer significant cardiovascular protection. Guided by structure-based drug design and X-ray crystallography, potent renin inhibitors based on 4- and 6-azaindole-3-carboxamide scaffolds have been developed.
These inhibitors were engineered from a previously identified series of nonchiral indole-3-carboxamides. The replacement of the indole (B1671886) core with a 4- or 6-azaindole (B1212597) moiety was a key strategic modification. This bioisosteric substitution, combined with efficient parallel synthesis for rapid exploration of structure-activity relationships, led to the discovery of derivatives with remarkable potency. The most effective compound from these series demonstrated an IC50 value of 1.3 nM for renin inhibition, showcasing a highly effective interaction with the enzyme's active site.
Modulating Cannabinoid Receptors: Allosteric Mechanisms
The cannabinoid CB1 receptor, a G protein-coupled receptor, is a key regulator of numerous physiological processes. While orthosteric ligands that bind to the primary agonist site have been developed, they are often associated with undesirable psychoactive effects. Allosteric modulation, which involves ligands binding to a topographically distinct site on the receptor, offers an alternative therapeutic approach.
Antimicrobial and Antitubercular Research: Mechanistic Hypotheses
While direct mechanistic studies on Ethyl 4-chloro-6-azaindole-3-carboxylate are not extensively documented in publicly available literature, the known biological activities of closely related azaindole derivatives allow for the formulation of credible mechanistic hypotheses. The antimicrobial and antitubercular potential of this compound class is thought to stem from the inhibition of essential bacterial enzymes.
One of the most promising antitubercular mechanisms for azaindole derivatives involves the inhibition of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). researchgate.net DprE1 is a crucial enzyme in the synthesis of the mycobacterial cell wall component arabinogalactan. The inhibition of this enzyme disrupts the integrity of the cell wall, leading to bacterial death. A series of 1,4-azaindoles have demonstrated potent activity against Mycobacterium tuberculosis through the noncovalent inhibition of DprE1. researchgate.net
Another plausible mechanism of antibacterial action for azaindole derivatives is the targeting of the ATPase domains of DNA gyrase and Topoisomerase IV. researchgate.net These type II topoisomerases are essential for bacterial DNA replication, transcription, and repair. Their inhibition leads to the cessation of these critical cellular processes. The balanced dual inhibition of both Gyrase B (GyrB) and Topoisomerase IV (ParE) is a known feature of some azaindole-based antibacterial agents. researchgate.net
The substitution pattern on the azaindole ring, particularly the presence of halogens, is known to be critical for antimicrobial efficacy. nih.gov The chloro-substituent at the 4-position of this compound likely plays a significant role in its potential antimicrobial properties, possibly by influencing its binding affinity to target enzymes or its cellular uptake. nih.gov
Table 1: Potential Antimicrobial/Antitubercular Mechanisms of Azaindole Derivatives
| Mechanistic Target | Proposed Action of Azaindole Derivatives | Relevant Bacterial Processes Affected |
|---|---|---|
| Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) | Noncovalent inhibition, disrupting enzyme function. researchgate.net | Mycobacterial cell wall synthesis. researchgate.net |
| DNA Gyrase (GyrB) | Inhibition of ATPase activity. researchgate.net | DNA replication, repair, and transcription. researchgate.net |
Anticancer Potential: Mechanistic Pathways
The anticancer potential of azaindole derivatives has been more extensively explored, with several well-defined mechanistic pathways identified for this class of compounds. These pathways primarily involve the disruption of cell division and the inhibition of key signaling cascades that promote cancer cell proliferation and survival.
Anti-mitotic Potential
A significant body of research points to the anti-mitotic activity of azaindole derivatives, which function as inhibitors of microtubule dynamics. nih.gov Microtubules are essential components of the mitotic spindle, which is responsible for segregating chromosomes during cell division. Compounds that interfere with microtubule polymerization or depolymerization can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death. nih.govsci-hub.se
Certain azaindole derivatives have been shown to bind directly to tubulin, the protein subunit of microtubules, often at the colchicine-binding site. nih.gov This interaction prevents the proper formation of the mitotic spindle, thereby halting cell division. Furthermore, this disruption of the microtubule network can also impart anti-angiogenic effects, as endothelial cell morphogenesis is dependent on a functional cytoskeleton. nih.gov
c-MET Kinase Inhibition
The mesenchymal-epithelial transition factor (c-MET) is a receptor tyrosine kinase that plays a crucial role in tumor cell proliferation, survival, angiogenesis, and metastasis. nih.gov The deregulation of the c-MET signaling pathway is implicated in numerous cancers, making it an attractive target for therapeutic intervention. researchgate.net
Notably, a series of 4-azaindoles have been identified as potent inhibitors of c-MET kinase. nih.gov X-ray crystallography has confirmed the binding mode of these inhibitors, providing a structural basis for their activity. nih.gov These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding site of the kinase and preventing its phosphorylation and subsequent activation of downstream signaling pathways. The development of such inhibitors is a key strategy in targeting c-MET-driven cancers. researchgate.net
Table 2: Investigated Anticancer Mechanisms of Azaindole Derivatives
| Mechanistic Pathway | Specific Target/Action | Consequence for Cancer Cells |
|---|---|---|
| Anti-mitotic | Inhibition of microtubule polymerization via tubulin binding. nih.gov | G2/M cell cycle arrest, apoptosis, anti-angiogenesis. nih.govsci-hub.se |
Advanced Academic Applications and Future Research Directions
Development of Chemical Probes Based on Azaindole Scaffolds
Chemical probes are essential small molecules used to study and manipulate biological systems, such as proteins and cellular pathways. The azaindole scaffold is particularly well-suited for this purpose due to its ability to mimic endogenous ligands and interact with specific biological targets. Its structural features, including the hydrogen bond donor and acceptor capabilities of the pyrrolopyridine ring system, make it a privileged structure in probe development. nih.govpharmablock.com
The development of azaindole-based probes has been prominent in the field of kinase inhibition. nih.gov Kinases play a central role in cell signaling, and their dysregulation is implicated in numerous diseases. The 7-azaindole (B17877) core, for instance, is an excellent "hinge-binding motif," capable of forming two crucial hydrogen bonds with the kinase hinge region, a conserved feature of the ATP-binding site. nih.govjst.go.jpchemicalbook.com This has led to the design of numerous selective kinase inhibitors that can be used as chemical probes to dissect kinase signaling pathways. For example, starting from azaindole fragments, potent and selective inhibitors for targets like Cyclin-Dependent Kinase 9 (CDK9) have been developed for transient target engagement studies. nih.gov
Beyond kinases, azaindole derivatives are being explored as probes for a variety of other biological targets. Research has identified 7-azaindole derivatives as inhibitors of the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, providing tools to investigate viral entry. nih.gov Furthermore, dual-target inhibitors based on the 7-azaindole scaffold are being developed to probe the complex interplay between kinases like Fyn and GSK-3β in the context of neurodegenerative diseases. acs.orgacs.org The incorporation of a chloro group, as seen in Ethyl 4-chloro-6-azaindole-3-carboxylate, can enhance binding affinity or modulate metabolic stability, making it a valuable feature in the design of highly specific chemical probes.
| Target Class/Protein | Azaindole Scaffold | Research Context/Application | Reference(s) |
| Protein Kinases | 7-Azaindole | Hinge-binding motif for developing selective kinase inhibitors. | nih.govjst.go.jpchemicalbook.com |
| CDK9 | 7-Azaindole | Development of potent and selective inhibitors for transient target engagement. | nih.gov |
| Fyn and GSK-3β | 7-Azaindole | Design of dual inhibitors to study neurodegenerative diseases. | acs.orgacs.org |
| ROCK (Rho Kinase) | 7-Azaindole | Development of inhibitors for hypertension, glaucoma, etc. | nih.gov |
| SARS-CoV-2 S-protein/hACE2 | 7-Azaindole | Identification of inhibitors of viral entry. | nih.gov |
| Influenza Polymerase-B2 | 7-Azaindole | Discovery of potent antiviral agents. | nih.gov |
Integration of Azaindole Chemistry in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm in medicinal chemistry, focusing on identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. nih.govbenthamdirect.com These fragments are then optimized and grown into more potent lead compounds. The azaindole scaffold, particularly 7-azaindole, is considered a "privileged molecular fragment" and has been instrumental in numerous FBDD campaigns. nih.govnih.gov
The most celebrated success story of an azaindole in FBDD is the discovery of Vemurafenib, an FDA-approved inhibitor of B-RAF kinase for treating melanoma. nih.govjst.go.jp The drug was developed by starting with a simple 7-azaindole fragment and using structure-based design to optimize its binding and pharmacological properties. nih.govchemicalbook.com This success has spurred the widespread use of azaindole scaffolds in FBDD programs targeting various protein classes, especially kinases. nih.govresearchgate.net
The utility of azaindoles in FBDD stems from several key properties:
Efficient Hinge Binding: As noted, the 7-azaindole core provides a robust anchor point in the ATP-binding site of kinases. chemicalbook.com
Vectors for Growth: The azaindole ring system offers multiple positions for chemical modification, allowing chemists to "grow" the fragment in different vectors to enhance affinity and selectivity. chemicalbook.com
Favorable Physicochemical Properties: Replacing an indole (B1671886) with an azaindole can improve properties like aqueous solubility. nih.govnih.gov
However, the integration of heteroaromatic fragments like azaindoles is not without challenges. Their Lewis basic nature can sometimes interfere with common synthetic reactions, such as palladium-catalyzed cross-couplings, which are the workhorses of medicinal chemistry. To address this, researchers are developing high-throughput experimentation (HTE) methods to rapidly optimize reaction conditions for these challenging substrates. nih.gov The compound this compound, being a more functionalized fragment, could serve as a valuable building block in FBDD, enabling rapid elaboration into more complex and potent molecules.
Chemoinformatics and Computational Screening of Azaindole Derivatives
Chemoinformatics and computational chemistry are indispensable tools in modern drug discovery, enabling the rapid screening of vast virtual libraries of compounds and providing insights into their potential biological activity. These methods are extensively applied to the study of azaindole derivatives to prioritize synthetic efforts and accelerate the discovery process.
Virtual Screening and Molecular Docking: Computational techniques are frequently used to screen virtual libraries of azaindole derivatives against specific protein targets. For example, a combined virtual screening protocol was successfully used to identify novel azaindole-based inhibitors of ROCK kinase bearing a benzoazepinone scaffold. nih.gov Molecular docking studies are routinely performed to predict the binding modes of azaindole compounds and understand the structural basis for their activity. Such studies have been crucial in rationalizing the activity of 7-azaindole derivatives as inhibitors of HIV-1 integrase, where docking revealed key interactions with magnesium ions in the active site. acs.org Similarly, docking studies of 7-azaindole inhibitors at the ATP binding site of kinases like Fyn and GSK-3β have confirmed their binding mechanism and guided further optimization. acs.org
Molecular Dynamics and Property Prediction: Beyond static docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of azaindole ligands within their binding sites, as demonstrated in the characterization of 7-azaindole inhibitors of the SARS-CoV-2 spike-hACE2 interaction. nih.gov Furthermore, computational tools are used to predict the physicochemical properties of novel azaindole derivatives. Programs can simulate properties like aqueous solubility, which was used to compare 6- and 7-azaindole analogs with their indole counterparts, confirming that the azaindole core generally enhances solubility. nih.gov
| Study Area | Computational Method | Target/System | Key Findings | Reference(s) |
| Lead Identification | Virtual Screening | ROCK Kinase | Identified novel azaindole-based inhibitors with a benzoazepinone scaffold. | nih.gov |
| Binding Mode Analysis | Molecular Docking | HIV-1 Integrase | Predicted interactions with Mg²⁺ ions and key amino acid residues. | acs.org |
| Mechanism of Action | Molecular Docking | Fyn & GSK-3β Kinases | Confirmed ATP-competitive binding and identified key H-bond interactions. | acs.org |
| Dynamic Interactions | Molecular Dynamics | SARS-CoV-2 S-protein/hACE2 | Characterized the dynamic binding of azaindole derivatives at the protein-protein interface. | nih.gov |
| Property Prediction | Solubility Simulation | 6- and 7-Azaindole Analogs | Predicted enhanced aqueous solubility compared to indole counterparts. | nih.gov |
Challenges and Opportunities in Azaindole Medicinal Chemistry Research
Despite the significant successes of the azaindole scaffold, its application in medicinal chemistry is accompanied by a unique set of challenges and opportunities.
Challenges:
Synthetic Complexity: The synthesis of diversely substituted azaindoles can be challenging, and established methods for indole synthesis, like the Fischer indole synthesis, often give poor yields with pyridine-based precursors. pharmablock.com There is a continuous need for novel and more efficient synthetic methodologies to access a wider range of derivatives. nih.govrsc.org
Reaction Compatibility: The intrinsic basicity of the pyridine (B92270) ring within the azaindole scaffold can complicate standard synthetic transformations, such as transition metal-catalyzed cross-coupling reactions, by leading to catalyst inhibition. nih.gov
Metabolic Instability and Off-Target Effects: Like any drug scaffold, azaindole derivatives can suffer from unfavorable metabolic properties. For instance, a series of 1,4-azaindole (B1209526) antimycobacterial agents was hindered by high metabolic turnover and off-target activity against phosphodiesterase 6 (PDE6). acs.org
Physicochemical Properties: While often better than indoles, properties like aqueous solubility can still be suboptimal for some azaindole series, requiring significant medicinal chemistry efforts to overcome. nih.gov
Opportunities:
Privileged Scaffold: Azaindoles are recognized as privileged structures that can finely tune physicochemical properties like pKa, lipophilicity, and solubility, offering a distinct advantage over other bicyclic heterocycles. nih.gov
Broad Therapeutic Potential: The scaffold has proven to be versatile, yielding candidates against a wide array of targets, including kinases, viruses, and bacteria, presenting vast opportunities for future drug discovery programs. nih.gov
Novel Synthetic Methods: The challenges in synthesis have spurred innovation. Recent developments in synthetic organic chemistry are providing new, more facile routes to complex azaindoles, including methods that construct the ring system from pyridine or pyrrole (B145914) building blocks. rsc.orgacs.org
Polypharmacology: The ability of azaindoles to interact with conserved binding sites, such as the ATP pocket of kinases, presents an opportunity to design multi-target or dual-target agents for complex diseases like cancer or neurodegenerative disorders, where hitting multiple nodes in a pathway can be beneficial. acs.orgacs.org
Emerging Trends in Chlorinated Heterocycle Research
The introduction of chlorine atoms into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to modulate a compound's biological and physicochemical properties. Recent research has focused on developing more sophisticated and efficient methods for chlorination and exploring the unique properties of the resulting compounds.
One major trend is the development of novel, efficient, and regioselective chlorination methods. Traditional chlorinating agents can be harsh and lack selectivity. Modern approaches focus on milder conditions and greater control. For example, the use of 1-chloro-1,2-benziodoxol-3-one has been reported as a practical and efficient method for the chlorination of various nitrogen-containing heterocycles. This hypervalent iodine reagent is stable, easy to handle, and the starting materials are recyclable, making it attractive for larger-scale synthesis. acs.org
Another emerging area is the synthesis of poly-chlorinated heterocycles as platforms for further functionalization. Research into the synthesis of dodecachlorocoronene (B15252486) and its subsequent nucleophilic substitution showcases a strategy where exhaustive chlorination is followed by the introduction of diverse functional groups, creating complex molecular architectures. acs.org Similarly, efficient tandem reactions are being designed to produce highly chlorinated and structurally diverse heterocycles from simple starting materials. rsc.org
The incorporation of chlorine is also being explored to specifically enhance biological activity. Studies have shown that the presence of chlorine atoms in certain heterocyclic frameworks can lead to potent antimicrobial or antifungal properties. amazonaws.comijirct.org Finally, advanced analytical and computational techniques, such as compound-specific isotope analysis (CSIA), are being developed to model and understand the environmental fate and transformation pathways of chlorinated compounds, which is of growing importance. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for Ethyl 4-chloro-6-azaindole-3-carboxylate, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves cyclocondensation of substituted pyridine precursors with ethyl chlorooxoacetate under acidic or basic conditions. Optimization includes temperature control (e.g., 80–100°C) and catalytic agents like POCl₃ for chlorination at the 4-position. Reaction progress can be monitored via TLC or HPLC, with purification by column chromatography (silica gel, ethyl acetate/hexane eluent) . Yield improvements may require inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.
Q. Which spectroscopic techniques are critical for structural confirmation, and how should data discrepancies be addressed?
- Answer :
- 1H/13C NMR : Key signals include the ethyl ester triplet (~1.3 ppm for CH₃, ~4.3 ppm for CH₂) and azaindole aromatic protons (downfield shifts due to electronegative Cl and N).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and isotopic Cl pattern (3:1 ratio for ³⁵Cl/³⁷Cl).
- IR : Ester carbonyl stretch (~1700 cm⁻¹) and C-Cl bond (~600 cm⁻¹).
Discrepancies in NMR splitting patterns may arise from solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism; repeating experiments in deuterated solvents with controlled pH is advised .
Advanced Research Questions
Q. How can polymorphism in this compound crystals impact X-ray diffraction studies, and what strategies mitigate this?
- Answer : Polymorphism can lead to variations in unit cell parameters, complicating structure refinement. Use slow evaporation (e.g., ethanol/water mixtures) to grow single crystals. For ambiguous diffraction patterns, employ SHELXL for dual-space refinement and TWINABS for twinning correction. High-resolution data (≤ 0.8 Å) and low-temperature (100 K) measurements enhance accuracy .
Q. What experimental approaches resolve contradictions in biological activity data for derivatives of this compound?
- Answer : Bioactivity discrepancies (e.g., kinase inhibition vs. antibacterial effects) may stem from assay conditions (e.g., cell line variability, concentration thresholds). Standardize protocols:
- Use isogenic cell lines to control genetic backgrounds.
- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Cross-reference with computational docking (AutoDock Vina) to assess binding mode consistency .
Q. How do substituent modifications at the 6-azaindole position alter reactivity in cross-coupling reactions?
- Answer : The 6-aza group deactivates the ring, requiring Pd-catalyzed conditions (e.g., Suzuki-Miyaura coupling with Buchwald-Hartwig ligands). Electron-withdrawing Cl at C4 further reduces reactivity; microwave-assisted synthesis (120°C, 30 min) with XPhos Pd G3 catalyst improves yields. Monitor by LC-MS to detect intermediate boronate esters .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in purity assays?
- Answer : Variability often arises from residual solvents or unreacted precursors. Implement orthogonal methods:
- HPLC : Use C18 columns (acetonitrile/water gradient) with UV detection at 254 nm.
- Elemental Analysis : Confirm C, H, N, Cl within ±0.3% of theoretical values.
- Karl Fischer Titration : Control moisture content (<0.1%) .
Methodological Best Practices
Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?
- Answer : Use SwissADME for logP (clogP ~2.5) and BBB permeability predictions. Molecular dynamics (GROMACS) can assess solvation free energy, while COSMO-RS models evaluate solubility in polar aprotic solvents (e.g., DMSO). Validate with experimental PAMPA assays for membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
